5,6-Bis(2,6-dimethylmorpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
4-[6-(2,6-DIMETHYLMORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-2,6-DIMETHYLMORPHOLINE is a complex organic compound featuring a morpholine ring and an oxadiazole-pyrazine core.
Preparation Methods
The synthesis of 4-[6-(2,6-DIMETHYLMORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-2,6-DIMETHYLMORPHOLINE typically involves multiple steps. One common method includes the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. This reaction involves the condensation of formaldehyde, 2,6-dimethylmorpholine, and a suitable precursor . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly involving the oxadiazole-pyrazine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[6-(2,6-DIMETHYLMORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-2,6-DIMETHYLMORPHOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is explored for use in electronic devices due to its photophysical and electrochemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole-pyrazine core is known to engage in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to significant biological effects, making it a valuable compound for drug development and other therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other oxadiazole-pyrazine derivatives, which share the core structure but differ in their substituents. These compounds are often compared based on their photophysical properties, stability, and biological activity. The unique combination of the morpholine ring and the oxadiazole-pyrazine core in 4-[6-(2,6-DIMETHYLMORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-2,6-DIMETHYLMORPHOLINE distinguishes it from other derivatives, offering distinct advantages in specific applications .
Properties
Molecular Formula |
C16H24N6O3 |
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Molecular Weight |
348.40 g/mol |
IUPAC Name |
5,6-bis(2,6-dimethylmorpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C16H24N6O3/c1-9-5-21(6-10(2)23-9)15-16(18-14-13(17-15)19-25-20-14)22-7-11(3)24-12(4)8-22/h9-12H,5-8H2,1-4H3 |
InChI Key |
XCBQQPPTFMOTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NON=C3N=C2N4CC(OC(C4)C)C |
Origin of Product |
United States |
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